2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole
Overview
Description
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole, also known as CPTH, is a chemical compound that has gained attention for its potential use in scientific research. CPTH is a small molecule inhibitor that has been found to target a variety of cellular pathways, making it a versatile tool for investigating biological processes.
Mechanism of Action
The mechanism of action of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole involves binding to the active site of its target enzymes. By binding to HDACs, this compound prevents the deacetylation of histones, which can lead to changes in gene expression. By binding to CK2, this compound prevents the phosphorylation of target proteins, which can alter their activity.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Inhibition of HDACs by this compound has been shown to increase the acetylation of histones, leading to changes in gene expression. Inhibition of CK2 by this compound has been shown to decrease cell proliferation and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole in lab experiments is its versatility. This compound can be used to investigate multiple cellular pathways, making it a useful tool for studying a variety of biological processes. One limitation of using this compound is its specificity. This compound can inhibit multiple enzymes, which can make it difficult to determine the specific effects of this compound on a particular pathway.
Future Directions
There are many potential future directions for research involving 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole. One area of interest is the development of more specific inhibitors that target individual enzymes. Another area of interest is the investigation of the effects of this compound on specific diseases, such as cancer. Additionally, the use of this compound in combination with other inhibitors or therapies could lead to new treatment options for a variety of diseases.
Scientific Research Applications
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole has been used in a variety of scientific research applications due to its ability to inhibit multiple cellular pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been found to inhibit the activity of protein kinase CK2, which is involved in multiple cellular processes including cell proliferation and apoptosis.
properties
IUPAC Name |
2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5S2/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-22-15-17-12-3-1-2-4-13(12)23-15/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHGQMFUTUXRKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=NN=NN3C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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